molecular formula C10H15N5NaO10P2 B3363948 CID 16218927 CAS No. 108347-94-0

CID 16218927

Cat. No. B3363948
CAS RN: 108347-94-0
M. Wt: 450.19 g/mol
InChI Key: OHPUPSOOFQPMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 16218927, also known as JNJ-63533054, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, with promising results in preclinical studies. In

Mechanism of Action

CID 16218927 works by inhibiting the activity of a specific protein, which is involved in a variety of cellular processes. This protein plays a key role in the regulation of cell growth and survival, as well as in the immune response. By inhibiting this protein, CID 16218927 can disrupt these processes and potentially lead to the death of cancer cells or the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
CID 16218927 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein, which leads to the disruption of cellular processes involved in cell growth and survival. Additionally, CID 16218927 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

CID 16218927 has several advantages for lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. Additionally, it has been shown to have high specificity for its target protein, which makes it a valuable tool for studying the role of this protein in cellular processes. However, there are also limitations to using CID 16218927 in lab experiments. It is a relatively new compound, and its effects on cellular processes are not yet fully understood. Additionally, it may have off-target effects that could complicate its use in lab experiments.

Future Directions

There are several future directions for the research of CID 16218927. One potential direction is to further study its effects on cancer cells, particularly in combination with other cancer therapies. Additionally, CID 16218927 could be studied further for its potential use in the treatment of autoimmune disorders. Further research could also focus on the development of more potent and specific inhibitors of the target protein, which could lead to the development of more effective therapies. Finally, CID 16218927 could be studied further to better understand its mechanism of action and potential off-target effects.

Scientific Research Applications

CID 16218927 has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein, which is involved in a variety of cellular processes. This makes CID 16218927 a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

properties

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUPSOOFQPMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5NaO10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910694
Record name 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16218927

CAS RN

108347-94-0
Record name 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 16218927
Reactant of Route 2
CID 16218927
Reactant of Route 3
Reactant of Route 3
CID 16218927
Reactant of Route 4
CID 16218927
Reactant of Route 5
Reactant of Route 5
CID 16218927
Reactant of Route 6
CID 16218927

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.